2-((2-Nitrophenyl)thio)benzoic acid

Catalog No.
S1895485
CAS No.
19806-43-0
M.F
C13H9NO4S
M. Wt
275.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-Nitrophenyl)thio)benzoic acid

CAS Number

19806-43-0

Product Name

2-((2-Nitrophenyl)thio)benzoic acid

IUPAC Name

2-(2-nitrophenyl)sulfanylbenzoic acid

Molecular Formula

C13H9NO4S

Molecular Weight

275.28 g/mol

InChI

InChI=1S/C13H9NO4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)

InChI Key

SUOKPGGNWNCXQT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2[N+](=O)[O-]
  • Chemical Properties and Potential Applications

    Based on its structure, 2-((2-Nitrophenyl)thio)benzoic acid possesses several functional groups that could be of interest for scientific research. The presence of a carboxylic acid group (COOH) suggests potential applications in medicinal chemistry or material science. The nitro group (NO2) can participate in various reactions and may be useful for introducing reactivity or modifying electronic properties of a molecule. The thiol group (SH) can participate in bonding with metals or other thiol-containing molecules, potentially leading to applications in coordination chemistry or materials with specific functionalities.

  • Availability of Information

    Scientific literature databases like Google Scholar: or Scopus: do not return many results for research articles directly mentioning 2-((2-Nitrophenyl)thio)benzoic acid. This suggests that the compound may be relatively new or not widely studied yet.

  • Future Research Directions

    Further research is needed to explore the potential applications of 2-((2-Nitrophenyl)thio)benzoic acid. Its chemical properties suggest possibilities in medicinal chemistry, material science, or coordination chemistry. However, specific studies investigating these applications are not yet extensively reported.

2-((2-Nitrophenyl)thio)benzoic acid is an organic compound with the molecular formula C₁₃H₉NO₄S and a molecular weight of 273.28 g/mol. This compound features a benzoic acid structure substituted with a thioether group linked to a nitrophenyl moiety at the ortho position. Its chemical structure is characterized by the presence of both a nitro group and a sulfur atom, contributing to its unique chemical properties and potential biological activities. The compound is often referenced by its CAS number, 19806-43-0, and is classified under various chemical databases for its physical and chemical properties, including solubility, melting point, and spectral data .

  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's reactivity.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may have different biological activities.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-((2-Nitrophenyl)thio)benzoic acid exhibits various biological activities. Notably, certain derivatives of this compound have shown potential in anticancer research by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the nitrophenyl group may enhance its interaction with biological targets, making it a candidate for further pharmacological studies . Additionally, some studies suggest that it may possess antimicrobial properties.

Several synthetic methods have been developed for producing 2-((2-Nitrophenyl)thio)benzoic acid:

  • Thioether Formation: This method involves the reaction of 2-nitrophenyl halides with benzoic acid derivatives in the presence of a base to form the thioether linkage.
  • Nitration of Thioether Compounds: Starting from thioether benzoic acids, nitration can be performed using nitric acid to introduce the nitro group at the ortho position.
  • Direct Synthesis: Some routes involve direct condensation reactions between thiophenol derivatives and benzoic acid under specific conditions.

These methods provide flexibility in synthesizing this compound and its derivatives.

2-((2-Nitrophenyl)thio)benzoic acid has several applications:

  • Pharmaceutical Development: It is being explored for its potential as an anticancer agent and for other therapeutic uses.
  • Chemical Research: The compound serves as a valuable intermediate in organic synthesis and medicinal chemistry.
  • Analytical Chemistry: It can be used as a standard or reagent in various analytical techniques due to its distinct chemical properties.

Interaction studies involving 2-((2-Nitrophenyl)thio)benzoic acid focus on its binding affinities with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with proteins or enzymes.
  • In Vitro Assays: Laboratory experiments assess the biological activity and efficacy of the compound against specific cell lines or pathogens.

Such studies are crucial for understanding the mechanism of action and potential therapeutic applications of this compound.

Several compounds share structural similarities with 2-((2-Nitrophenyl)thio)benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-Aminobenzoic AcidAmino group at para positionKnown as para-aminobenzoic acid; used in sunscreen
2-Mercaptobenzoic AcidThiol group instead of thioetherExhibits different reactivity due to thiol nature
3-Nitrobenzoic AcidNitro group at meta positionCommonly used in dye synthesis
2-Thiophenecarboxylic AcidContains a thiophene ringDisplays unique electronic properties

The uniqueness of 2-((2-Nitrophenyl)thio)benzoic acid lies in its specific arrangement of functional groups, which may influence its reactivity and biological activity compared to these similar compounds.

XLogP3

3.5

Wikipedia

NSC658183

Dates

Modify: 2023-08-16

Explore Compound Types